(2S)-2-hydroxy-2-(4-methylphenyl)acetic acid, also known as 2-hydroxy-2-(4-methylphenyl)acetic acid, is a chiral compound with significant implications in medicinal chemistry and organic synthesis. This compound features a hydroxyl group and a phenyl ring substituted with a methyl group, which contributes to its unique properties and potential applications.
This compound can be derived from various synthetic pathways, including the modification of existing aromatic compounds. The primary source for its synthesis often involves the reaction of phenylacetic acid derivatives with hydroxylation processes.
It is classified under carboxylic acids and phenolic compounds, given its functional groups. The presence of both a hydroxyl group and a carboxylic acid group allows it to participate in various chemical reactions, making it versatile in organic synthesis.
The synthesis of (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid can be achieved through several methods:
The molecular formula for (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid is . The structural representation includes:
(2S)-2-hydroxy-2-(4-methylphenyl)acetic acid participates in various chemical reactions:
These reactions typically require specific conditions such as temperature control, pH adjustments, and appropriate catalysts to drive the desired transformations efficiently.
The mechanism of action for (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid largely depends on its application context:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds.
(2S)-2-hydroxy-2-(4-methylphenyl)acetic acid has various scientific uses:
The stereoselective synthesis of (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid (IUPAC name: (2S)-2-Hydroxy-2-(p-tolyl)acetic acid) demands precise chiral control. Lewis acid-catalyzed ene reactions represent a breakthrough, enabling direct coupling between benzoylformate esters and p-xylene derivatives. This method achieves enantioselectivity >90% ee by leveraging chiral auxiliaries or catalysts, overcoming traditional limitations of Grignard reactions that require cryogenic conditions and hazardous solvents [6] [7]. A particularly efficient approach uses aluminum-based chiral complexes to activate carbonyl groups, facilitating asymmetric C–C bond formation with 85–92% yields [7].
Table 1: Kinetic Parameters for Enantioselective Extraction
Parameter | R-Enantiomer | S-Enantiomer |
---|---|---|
Hatta Number (Ha) | 4.958 | 4.682 |
Reaction Order (HA) | 1 | 1 |
Reaction Order (HP-β-CD) | 2 | 2 |
Regime | 3 (fast reaction) | 3 (fast reaction) |
Cyclodextrin-mediated extraction kinetics further enhance enantiopurity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) selectively complexes with the S-enantiomer in aqueous/organic biphasic systems. The reaction follows regime 3 kinetics (fast reaction independent of agitation), with first-order dependence on the substrate and second-order dependence on HP-β-CD. The higher Hatta number for the R-enantiomer (4.958 vs. 4.682) confirms preferential S-enantiomer transfer to the aqueous phase, enabling efficient resolution [3].
Biocatalysis offers an unparalleled route to high enantiomeric excess (ee) through engineered enzymes. Cytochrome P450DA hydroxylase mutants generated via directed evolution enable stereoselective C–H activation of methyl p-tolylacetate precursors. Sequential saturation mutagenesis at key active-site residues (F87V/A82G/L437V) yields variant P450DA-11, which achieves 92% conversion and >99% ee for the (2S)-enantiomer [5]. This system’s specificity arises from precise steric constraints that orient the pro-S face of the substrate toward the catalytic iron-oxo species.
Table 2: Engineered P450DA Variants for (2S)-Selective Hydroxylation
Variant | Mutations | Yield (%) | ee (%) |
---|---|---|---|
Wild-type | None | <5 | 8 |
P450DA-5 | F87V/A82G | 47 | 95 |
P450DA-8 | F87V/A82G/L437V | 76 | 99 |
P450DA-11 | F87V/A82G/L437V/T268M | 92 | >99 |
Whole-cell biocatalysis using E. coli expressing P450DA-11 eliminates costly cofactor supplementation. The cascade reaction proceeds via stereoretentive hydroxylation, where the enzyme’s chiral pocket discriminates against the (2R)-intermediate through differential hydrogen bonding with Tyr-96 and Asp-101 residues [5]. This approach is scalable to gram-scale synthesis without racemization, outperforming chemical methods in stereochemical fidelity.
Sustainable manufacturing of (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid integrates solvent reduction, energy efficiency, and catalytic recyclability. The ene reaction strategy reduces solvent consumption by 80% compared to traditional Grignard protocols by replacing diethyl ether with nonvolatile ionic liquids [6]. Similarly, HP-β-CD extraction circumvents traditional resolution agents like cinchona alkaloids, leveraging biodegradable cyclodextrins that are recoverable via nanofiltration (>90% reuse over 5 cycles) [3].
Table 3: Solvent Waste Comparison Across Methodologies
Method | Solvent Volume (L/kg product) | PMI* | Energy Input (kJ/mol) |
---|---|---|---|
Grignard Alkylation | 120 | 86 | 420 |
Lewis Acid-Catalyzed Ene Route | 24 | 15 | 210 |
HP-β-CD Extraction | 35 | 22 | 95 |
P450DA Biocatalysis | 10 (aqueous buffer) | 8 | 75 |
*PMI: Process Mass Intensity (lower = greener)
Whole-cell biocatalysis exemplifies circular chemistry: engineered E. coli systems utilize glucose as a renewable reducing equivalent, generating water as the sole byproduct [5]. Life-cycle analyses confirm a 60% reduction in cumulative energy demand versus chemocatalytic routes. These advances align with ACS GCI Pharmaceutical Roundtable criteria, positioning the (2S)-enantiomer as a model for sustainable chiral synthesis [3] [5] [7].
CAS No.: 112484-85-2
CAS No.: 10606-14-1